1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Overview
Description
1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione is a useful research compound. Its molecular formula is C12H11F3O4 and its molecular weight is 276.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probe in Photopolymerization
1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione, a compound related to 1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione, has been applied as a fluorescent probe for real-time monitoring of cationic photopolymerization processes. This probe showed significant durability under polymerization conditions and provided accurate responses. Its fluorescence spectrum shifts during polymerization, enabling monitoring using fluorescence intensity ratios at different wavelengths (Ortyl, Galica, Popielarz, & Bogdał, 2014).
Europium(III) Complex for Red Emission LEDs
A β-diketone ligand similar to this compound was synthesized and used to create a europium(III) complex, which exhibited intense red emission. This complex was effectively utilized in red emission LEDs, showing potential for applications in areas requiring blue light excitable red emission materials without UV radiation (Liu et al., 2013).
Non-Enzymatic Detection of Bilirubin in Serum
A europium(III) complex using a ligand structurally related to this compound demonstrated significant potential for the non-enzymatic detection of total bilirubin in blood serum. The luminescence intensity of this complex linearly correlated with bilirubin concentration, showing promise for routine assessment of total bilirubin in serum samples (Yang et al., 2018).
Mechanism of Action
Target of Action
It is known that compounds with similar structures often interact with enzymes involved in metabolic pathways .
Mode of Action
The mode of action of 1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione involves a series of chemical reactions. At each reaction step, as the reagents become closer to each other and begin to interact, steric and electrostatic forces change the geometry, causing the potential energy of the system to rise to a maximum energy species, termed the transition state .
Biochemical Pathways
It is known that similar compounds can affect various pathways, including those involving enzymes like lignin peroxidase .
Pharmacokinetics
The molecular weight of the compound is 1802005 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been shown to have various biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4/c1-18-9-4-3-7(5-10(9)19-2)8(16)6-11(17)12(13,14)15/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQACDYPMNIAMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(=O)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426037 | |
Record name | 1-(3,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63458-98-0 | |
Record name | 1-(3,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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